3,4-Dichloro-5-nitropyridine
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Overview
Description
3,4-Dichloro-5-nitropyridine is an organic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a nitro group at the 5th position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitropyridine typically involves the nitration of 3,4-dichloropyridine. One common method includes the reaction of 3,4-dichloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: 3,4-Dichloro-5-aminopyridine.
Substitution: 3,4-Diamino-5-nitropyridine or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-nitropyridine depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
3,4-Dichloropyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,4-Dichloro-5-nitropyridine: Similar but with chlorine atoms at different positions, affecting its chemical behavior.
Uniqueness: 3,4-Dichloro-5-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and makes it a valuable intermediate in the synthesis of various compounds. Its ability to undergo selective reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3,4-dichloro-5-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVPLFVLCXIYHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474398 |
Source
|
Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56809-84-8 |
Source
|
Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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